6beta-Hydroxyestradiol-17beta

Übersicht

Beschreibung

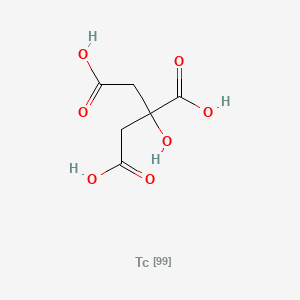

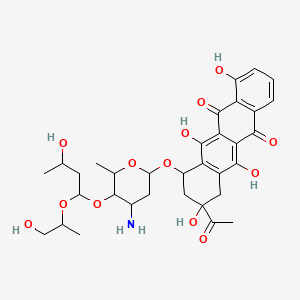

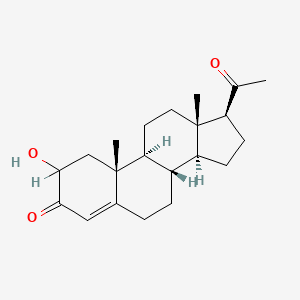

6beta-Hydroxyestradiol-17beta, also known as (6ß,17ß)-Estra-1,3,5 (10)-triene-3,6,17-triol, is a derivative of estradiol . It has a molecular formula of C18H24O3 and a molecular weight of 288.4 .

Synthesis Analysis

The synthesis of this compound involves enzymes such as 17β-hydroxysteroid dehydrogenase . This enzyme catalyzes the oxidization reaction at the C17 site of 17β-estradiol efficiently . Two genes, crgA and oxyR, adjacent to 17β-hsd were studied which encoded the potential CrgA and OxyR regulators .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C[C@@]1([C@H]2O)C@([H])C@@C3=C4C=CC(O)=C3)([H])[C@]4([H])CC1 .

Chemical Reactions Analysis

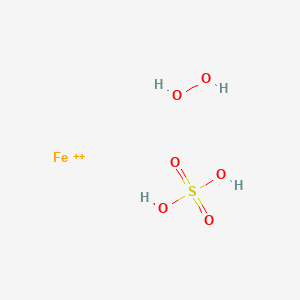

The chemical reaction involving this compound is catalyzed by the enzyme estradiol 6beta-monooxygenase. The reaction is as follows: estradiol-17beta + reduced acceptor + O2 = this compound + acceptor + H2O .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 492.0±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Sensortechnologie

6beta-Hydroxyestradiol-17beta wurde bei der Entwicklung von Sensortechnologie eingesetzt, insbesondere bei der Konstruktion von Biosensoren. Diese Biosensoren können Estradiol mit hoher Spezifität und Sensitivität nachweisen, was für die Diagnose und Behandlung von Krankheiten im Zusammenhang mit Hormonungleichgewichten entscheidend ist {svg_1}.

Umweltwissenschaften

In den Umweltwissenschaften spielt diese Verbindung eine Rolle bei der Untersuchung der Adsorption von Schadstoffen wie Bisphenol A und 17β-Estradiol auf verschiedenen Materialien. Das Verständnis dieser Wechselwirkungen hilft bei der Beurteilung des Schicksals und der Risiken von Schadstoffen in aquatischen Umgebungen {svg_2}.

Lebensmittelsicherheit

Der Nachweis von 17β-Estradiol in Lebensmittelmatrizen ist für die Lebensmittelsicherheit von entscheidender Bedeutung. This compound dient als Modellverbindung für die Entwicklung von Methoden zum Nachweis von Hormonen, die das endokrine System stören können, wenn sie über Lebensmittel aufgenommen werden {svg_3}.

Biotechnologie

In der Biotechnologie wird this compound für die Untersuchung von Biosensoren verwendet, die auf verschiedenen Biorezeptoren basieren. Diese Biosensoren haben Anwendungen in der Umweltüberwachung, der Lebensmittel- und Arzneimittelsicherheit sowie der Krankheitsdetektion {svg_4}.

Medizin

Die Anwendungen der Verbindung in der Medizin umfassen die Verwendung in der Aptamertechnologie zum Nachweis von Estradiolspiegeln. Dies ist bedeutsam für die klinische Diagnostik und die Behandlung von Krankheiten, bei denen Estradiol eine Rolle spielt {svg_5}.

Pharmakologie

Pharmakologisch wird this compound auf seine Wechselwirkungen mit anderen Substanzen und seine potenziellen Auswirkungen auf die Arzneimittellöslichkeit und Bioverfügbarkeit untersucht. Diese Forschung ist entscheidend für die Arzneimittelentwicklung und das Verständnis des Verhaltens von Arzneimitteln im Körper {svg_6}.

Wirkmechanismus

Target of Action

The primary target of 6beta-Hydroxyestradiol-17beta is the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to this compound . The enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

This compound interacts with its target, estradiol 6beta-monooxygenase, through a chemical reaction. The enzyme catalyzes the reaction where estradiol-17beta, an electron acceptor AH2, and O2 are converted into this compound, the reduction product A, and H2O .

Biochemical Pathways

This compound participates in the androgen and estrogen metabolism pathway . The conversion of estradiol-17beta to this compound by estradiol 6beta-monooxygenase is a part of this pathway .

Result of Action

It is known that the conversion of estradiol-17beta to this compound by estradiol 6beta-monooxygenase is a part of the androgen and estrogen metabolism pathway , which plays a crucial role in various biological processes.

Action Environment

It is known that the enzyme estradiol 6beta-monooxygenase, which this compound interacts with, functions in the presence of o2 . This suggests that the availability of O2 may influence the action of this compound.

Safety and Hazards

While specific safety data for 6beta-Hydroxyestradiol-17beta was not found, it’s worth noting that its parent compound, 17β-estradiol, is suspected of causing cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .

Biochemische Analyse

Biochemical Properties

6beta-Hydroxyestradiol-17beta plays a significant role in biochemical reactions, particularly in the metabolism of estrogens. It is formed through the hydroxylation of estradiol by the enzyme estradiol 6beta-monooxygenase . This enzyme catalyzes the conversion of estradiol-17beta to this compound in the presence of oxygen and an electron donor . The interaction between this compound and various biomolecules, such as enzymes and proteins, is essential for its function. For instance, it interacts with estrogen receptors, influencing their activity and subsequent gene expression .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In renal cell carcinoma cells, for example, estradiol derivatives like this compound have been shown to induce DNA double-strand breaks, elevate reactive oxygen species levels, and activate nuclear factor erythroid 2-related factor 2 (Nrf2) phosphorylation . These cellular alterations contribute to the reduced viability of cancer cells following treatment with estradiol derivatives .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to estrogen receptors, modulating their activity and influencing the transcription of target genes . Additionally, this compound can affect mitochondrial function by lowering mitochondrial membrane microviscosity and improving bioenergetic function in skeletal muscle . This modulation of mitochondrial activity is crucial for maintaining cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of estradiol derivatives can vary, impacting their efficacy in in vitro and in vivo experiments . Long-term exposure to this compound may lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies on estradiol derivatives have shown that high doses can cause significant changes in hormone levels and disrupt normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the metabolism of estrogens. It is formed through the hydroxylation of estradiol by estradiol 6beta-monooxygenase . This enzyme-mediated reaction is essential for the regulation of estrogen levels in the body. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. For example, estradiol derivatives can be transported across the blood-brain barrier, influencing brain function and behavior . Understanding the transport mechanisms of this compound is essential for elucidating its physiological and pharmacological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, estradiol derivatives can localize to mitochondria, where they modulate mitochondrial function and energy production . The subcellular localization of this compound is a key factor in understanding its role in cellular processes.

Eigenschaften

IUPAC Name |

(6R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRQURPSRWTLG-UXCAXZQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331474 | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3583-03-7 | |

| Record name | 6beta-Hydroxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003583037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxyestradiol-17beta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GTC4LE496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dietary 2(3)-tert-butyl-4-hydroxyanisole (BHA) influence the metabolism of estradiol and its impact on the uterotropic effects in mice?

A1: Research indicates that feeding female CD-1 mice a diet containing 0.75% BHA for 2-3 weeks significantly increased the activity of liver enzymes responsible for the metabolism of estrogens, including 6β-Hydroxyestradiol. [] Specifically, BHA enhanced both glucuronidation and NADPH-dependent oxidation of estradiol and estrone. This led to a marked increase in the formation of 6β-Hydroxyestradiol, a typically minor metabolite. Consequently, the increased metabolism resulted in lower levels of estradiol and estrone in the serum and uterus, ultimately inhibiting their uterotropic effects, including a reduction in uterine weight and DNA synthesis. []

Q2: What is the significance of studying the circular dichroism of 6α- and 6β-Hydroxyestradiol?

A2: While the provided abstract [] does not offer details about the findings, the study of circular dichroism (CD) is crucial for understanding the three-dimensional structure of molecules, especially chiral molecules like 6α- and 6β-Hydroxyestradiol. CD spectroscopy analyzes the differential absorption of left and right circularly polarized light, providing information about the molecule's conformation and interactions with other molecules. This information is essential for understanding the biological activity and target interactions of these estradiol metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)

![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1209981.png)